2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a novel antagonist radioligand developed for the pharmacological study of A2B adenosine receptors. Adenosine receptors are a class of purinergic receptors found throughout the body that play a role in various physiological processes. Specifically, the A2B subtype is implicated in conditions such as asthma, inflammation, and vascular diseases. This compound's development as a selective antagonist (a substance that blocks the receptor) allows researchers to better understand the role of A2B receptors in these conditions and potentially develop targeted therapies.
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide acts as a selective antagonist of the A2B adenosine receptor. This means it binds to the A2B receptor and blocks the binding of adenosine, the receptor's natural ligand. By preventing adenosine from activating the receptor, this compound inhibits the downstream signaling pathways associated with A2B receptor activation.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2